molecular formula C25H22N4O10S3 B12729927 5-(Acetylamino)-4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid CAS No. 85455-42-1

5-(Acetylamino)-4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid

Cat. No.: B12729927
CAS No.: 85455-42-1
M. Wt: 634.7 g/mol
InChI Key: NNPIYUMQALKSFV-UHFFFAOYSA-N
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Description

5-(Acetylamino)-4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)-4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid involves multiple steps. The process typically starts with the diazotization of 2-methyl-5-((phenylamino)sulphonyl)aniline, followed by coupling with 4-hydroxy-3-naphthoic acid. The final step involves acetylation to introduce the acetylamino group.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized temperature and pH conditions are crucial for the efficient production of this dye.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the azo group, breaking the N=N bond and forming amines.

    Substitution: Electrophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5-(Acetylamino)-4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.

    Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo group allows for the formation of hydrogen bonds and van der Waals interactions with proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, making it useful in various applications such as staining and drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-hydroxy-6-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid
  • 2-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)-4,5-dihydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid

Uniqueness

What sets 5-(Acetylamino)-4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid apart is its unique combination of functional groups that provide both stability and reactivity. The presence of the acetylamino group enhances its binding affinity to various substrates, making it more versatile compared to similar compounds.

Properties

CAS No.

85455-42-1

Molecular Formula

C25H22N4O10S3

Molecular Weight

634.7 g/mol

IUPAC Name

5-acetamido-4-hydroxy-3-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C25H22N4O10S3/c1-14-8-9-18(40(32,33)29-17-6-4-3-5-7-17)12-20(14)27-28-24-22(42(37,38)39)11-16-10-19(41(34,35)36)13-21(26-15(2)30)23(16)25(24)31/h3-13,29,31H,1-2H3,(H,26,30)(H,34,35,36)(H,37,38,39)

InChI Key

NNPIYUMQALKSFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O

Origin of Product

United States

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